REACTION_CXSMILES
|
C([Li])CCC.[F:6][C:7]([F:17])([F:16])[C:8]1[CH:9]=[C:10]([O:14][CH3:15])[CH:11]=[CH:12][CH:13]=1.B(OC)(OC)[O:19]C.N>CCCCCC.O1CCCC1.CN(C)CCN(C)C>[CH3:15][O:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:7]([F:16])([F:17])[F:6])[C:9]=1[OH:19]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
43.3 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)OC)(F)F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed up to 20° C.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in reduced pressure and to the residue 60 ml of 98-100% formic acid
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ether-petroleum ether (1:1)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with 2.5 N NaOH-solution
|
Type
|
EXTRACTION
|
Details
|
the product was extracted in dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solvent was removed for the most part in vacuo after which petroleum ether
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The crystalline product was filtered
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=CC=C1)C(F)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |